4-Phenylpiperidin-4-amine, with the molecular formula CHN, is an organic compound classified as a piperidine derivative. This compound features a phenyl group attached to the fourth position of the piperidine ring, making it significant in various chemical and biological applications. Its unique structure allows for diverse interactions with biological systems, particularly within the realm of medicinal chemistry, where it is studied for potential therapeutic effects, especially in pain management and anesthetics.
The synthesis of 4-Phenylpiperidin-4-amine typically involves several steps that begin with piperidine as the starting material. The key methods include:
The synthesis can be summarized in the following steps:
The molecular structure of 4-Phenylpiperidin-4-amine consists of a six-membered piperidine ring with a phenyl group at the fourth position. This configuration contributes to its biological activity and interaction with various receptors.
4-Phenylpiperidin-4-amine can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 4-Phenylpiperidin-4-amine primarily involves its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding:
Studies indicate that this compound can act as both an agonist and antagonist at opioid receptors depending on its structural analogs.
4-Phenylpiperidin-4-amine has a wide range of applications across different scientific fields:
4-Phenylpiperidin-4-amine (commonly termed 4-anilinopiperidine, 4-AP, or N-phenylpiperidin-4-amine) represents a critical chemical scaffold in both medicinal chemistry and the illicit synthetic opioid landscape. This piperidine-aniline hybrid serves as the foundational precursor for fentanyl and numerous synthetic opioid derivatives responsible for the ongoing overdose epidemic. Its structural simplicity belies significant synthetic versatility, enabling rapid chemical modifications that circumvent international precursor control regimes. The compound exists as a secondary amine, featuring a piperidine ring with a phenyl substituent at the 4-position, creating a conformationally flexible platform amenable to extensive derivatization. This molecular architecture facilitates efficient binding at the mu-opioid receptor (MOR) while allowing clandestine chemists to exploit structural nuances to evade legal restrictions. The dual identity of 4-AP—as a historical pharmaceutical intermediate and a contemporary driver of illicit fentanyl production—underscores its unique position in modern opioid research and drug policy [1] [3].
The significance of 4-anilinopiperidine emerged through parallel pharmaceutical and illicit synthetic pathways:
Pharmaceutical Origins: The structural basis of 4-AP derivatives traces to mid-20th century analgesic research pioneered by Paul Janssen. Janssen's systematic exploration of 4-phenylpiperidine compounds led to the 1960 development of fentanyl via the Janssen synthesis—a four-step sequence initiating from 1-benzylpiperidin-4-one. This pathway established 4-AP as the immediate precursor to norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide), which undergoes N-alkylation to yield fentanyl itself. Early pharmacological studies established that 4-anilinopiperidine derivatives exhibited MOR affinity 50-100 times greater than morphine, driving pharmaceutical interest in compounds like alfentanil, sufentanil, and remifentanil [2] [7].
Illicit Diversion and Regulatory Response: By the early 2000s, international controls on established fentanyl precursors NPP (N-phenethylpiperidin-4-one) and ANPP (4-anilino-N-phenethylpiperidine) prompted clandestine laboratories to revisit 4-AP chemistry. The Janssen method proved more synthetically accessible than anticipated, with forensic analysis confirming its use in 94% of seized fentanyl exhibits by 2018. This resurgence prompted systematic regulatory action:
Table 1: Key Precursors in Fentanyl Synthesis Pathways
Precursor | Chemical Function | Synthetic Route | Regulatory Status (2025) |
---|---|---|---|
4-AP (4-anilinopiperidine) | Core scaffold for fentanyl & analogues | Janssen, Siegfried | List I (USA), Category 1 (EU) |
1-boc-4-AP | Protected 4-AP derivative | Illicit modification | Table I (UN 1988 Convention) |
Norfentanyl | Direct precursor in Janssen synthesis | Pharmaceutical/illicit | Schedule II (USA) |
NPP (N-phenethyl-4-piperidone) | Ketone intermediate for ANPP production | Siegfried | List I (USA), Category 1 (EU) |
Table 2: Timeline of International Regulatory Controls on 4-AP and Derivatives
Year | Jurisdiction | Action |
---|---|---|
2007 | USA | Controlled NPP as List I chemical |
2010 | USA | Scheduled ANPP as immediate precursor to fentanyl |
2020 | USA | Designated 4-AP and benzylfentanyl as List I chemicals |
2022 | United Nations | Added 4-AP, 1-boc-4-AP, norfentanyl to Table I of 1988 Convention |
2023 | Canada | Scheduled 4-AP derivatives (halogenated/boc-protected variants) |
2023 | European Union | Classified 4-AP, DEPAPD, PMK ethyl glycidate as Category 1 drug precursors |
The 4-anilinopiperidine scaffold demonstrates remarkable versatility in opioid receptor binding, governed by three critical structural domains:
Piperidine Core Conformation:
Aryl Domain Modifications:
Amide/Boc Protective Strategies:- The secondary amine of 4-AP enables two evasion strategies:1. Amide formation: Conversion to norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide) en route to fentanyl2. Boc protection: Tert-butyloxycarbonyl (Boc) shielding creates neutral precursors like 1-boc-4-AP- Boc-protected derivatives circumvent ionic precursor detection yet undergo facile deprotection under clandestine lab conditions [1] [6]
Table 3: Structure-Activity Relationships (SAR) of 4-AP-Derived Opioids
Structural Modification | Example Compound | μ-Opioid Receptor Affinity | Relative Potency (vs. Morphine) |
---|---|---|---|
None (4-AP base structure) | N/A | Low | Inactive |
N-phenethyl, propionamide | Fentanyl | Ki = 0.39 nM | 80-100x |
Para-fluoroaniline substitution | Parafluorofentanyl | Ki = 0.24 nM | 130-150x |
Ortho-fluoroaniline substitution | Orthofluorofentanyl | Ki = 0.47 nM | 70-80x |
3-methyl, N-phenethyl | Betaprodine | Not reported | 550x (rat model) |
Boc-protected 4-AP | 1-boc-4-AP | Inactive | Precursor only |
Contemporary research focuses on three challenging domains at the chemistry-public health interface:
Analytical Detection Challenges:
Synthetic Pathway Evolution:
Molecular Pharmacology Gaps:
Table 4: Critical Research Priorities for 4-AP Derivatives
Research Domain | Unresolved Questions | Methodological Needs |
---|---|---|
Analytical Chemistry | Can real-time detection of Boc-protected precursors be achieved without hydrolysis? | Ambient ionization MS with machine learning |
Chemical Synthesis | What stable derivatives resist acidic/basic hydrolysis yet retain clandestine utility? | Computational modeling of hydrolysis kinetics |
Opioid Receptor Biology | Do halogenated analogues exhibit biased agonism profiles? | BRET-based signaling platform screening |
Epidemiology | What molecular features correlate with illicit production scalability? | Network analysis of seizure data and precursor availability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7